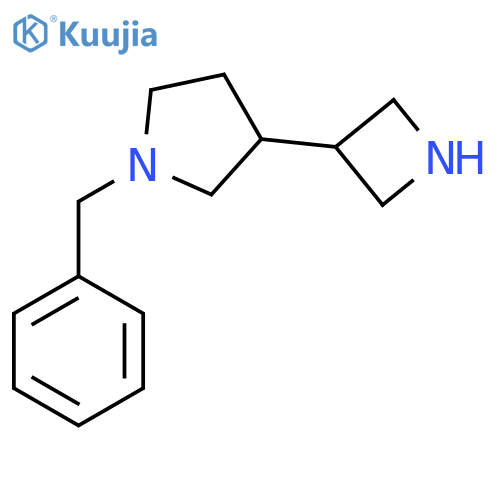

Cas no 1315365-28-6 (3-(Azetidin-3-yl)-1-benzylpyrrolidine)

3-(Azetidin-3-yl)-1-benzylpyrrolidine 化学的及び物理的性質

名前と識別子

-

- 3-(azetidin-3-yl)-1-benzylpyrrolidine

- SB52049

- 3-(Azetidin-3-yl)-1-benzylpyrrolidine

-

- MDL: MFCD19382348

- インチ: 1S/C14H20N2/c1-2-4-12(5-3-1)10-16-7-6-13(11-16)14-8-15-9-14/h1-5,13-15H,6-11H2

- InChIKey: WMBIHXDBQAGHSA-UHFFFAOYSA-N

- ほほえんだ: N1(CC2C=CC=CC=2)CCC(C1)C1CNC1

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 219

- トポロジー分子極性表面積: 15.3

- 疎水性パラメータ計算基準値(XlogP): 1.7

3-(Azetidin-3-yl)-1-benzylpyrrolidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN1937-5G |

3-(azetidin-3-yl)-1-benzylpyrrolidine |

1315365-28-6 | 95% | 5g |

¥ 23,542.00 | 2023-03-30 | |

| Enamine | EN300-81672-0.25g |

3-(azetidin-3-yl)-1-benzylpyrrolidine |

1315365-28-6 | 0.25g |

$774.0 | 2023-09-02 | ||

| Enamine | EN300-81672-5g |

3-(azetidin-3-yl)-1-benzylpyrrolidine |

1315365-28-6 | 5g |

$2443.0 | 2023-09-02 | ||

| Enamine | EN300-81672-0.05g |

3-(azetidin-3-yl)-1-benzylpyrrolidine |

1315365-28-6 | 0.05g |

$707.0 | 2023-09-02 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN1937-100MG |

3-(azetidin-3-yl)-1-benzylpyrrolidine |

1315365-28-6 | 95% | 100MG |

¥ 1,966.00 | 2023-03-30 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN1937-250MG |

3-(azetidin-3-yl)-1-benzylpyrrolidine |

1315365-28-6 | 95% | 250MG |

¥ 3,141.00 | 2023-03-30 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN1937-500MG |

3-(azetidin-3-yl)-1-benzylpyrrolidine |

1315365-28-6 | 95% | 500MG |

¥ 5,233.00 | 2023-03-30 | |

| Enamine | EN300-81672-1.0g |

3-(azetidin-3-yl)-1-benzylpyrrolidine |

1315365-28-6 | 1.0g |

$1776.0 | 2023-02-12 | ||

| Enamine | EN300-81672-10g |

3-(azetidin-3-yl)-1-benzylpyrrolidine |

1315365-28-6 | 10g |

$3622.0 | 2023-09-02 | ||

| Enamine | EN300-81672-1g |

3-(azetidin-3-yl)-1-benzylpyrrolidine |

1315365-28-6 | 1g |

$842.0 | 2023-09-02 |

3-(Azetidin-3-yl)-1-benzylpyrrolidine 関連文献

-

Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805

-

Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851

-

Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514

-

Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285

-

Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119

-

Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421

-

Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057

-

8. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746

-

9. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625

-

Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526

3-(Azetidin-3-yl)-1-benzylpyrrolidineに関する追加情報

Introduction to 3-(Azetidin-3-yl)-1-benzylpyrrolidine (CAS No. 1315365-28-6)

3-(Azetidin-3-yl)-1-benzylpyrrolidine, identified by its CAS number 1315365-28-6, is a significant compound in the realm of pharmaceutical chemistry. This molecule has garnered attention due to its unique structural properties and potential applications in drug development. The presence of both azetidine and benzylpyrrolidine moieties makes it a versatile scaffold for medicinal chemists exploring novel therapeutic agents.

The compound's structure consists of a benzyl group attached to a pyrrolidine ring, which is further linked to an azetidine ring. This arrangement provides a rich chemical space for interactions with biological targets, making it an attractive candidate for further investigation. The benzyl group, in particular, can serve as a pharmacophore, contributing to the compound's binding affinity and selectivity.

In recent years, there has been growing interest in the development of heterocyclic compounds for their role in modulating various biological pathways. Azetidine derivatives have shown promise in several pharmacological contexts, including anti-inflammatory and antimicrobial applications. The benzylpyrrolidine moiety adds an additional layer of complexity, potentially enhancing the compound's pharmacokinetic properties and bioavailability.

One of the most compelling aspects of 3-(Azetidin-3-yl)-1-benzylpyrrolidine is its potential as a building block for more complex molecules. Medicinal chemists often use such scaffolds to design novel drugs with improved efficacy and reduced side effects. The flexibility of the azetidine ring allows for conformational changes that can optimize interactions with biological targets, while the benzylpyrrolidine segment provides stability and solubility advantages.

Recent studies have begun to explore the pharmacological profile of 3-(Azetidin-3-yl)-1-benzylpyrrolidine in various disease models. Preliminary findings suggest that this compound may exhibit inhibitory activity against certain enzymes and receptors implicated in inflammatory diseases. The ability to modulate these pathways could lead to the development of new treatments for conditions such as rheumatoid arthritis and inflammatory bowel disease.

The synthesis of 3-(Azetidin-3-yl)-1-benzylpyrrolidine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, including transition metal-catalyzed reactions and asymmetric synthesis, have been employed to access this compound efficiently. These methods not only improve the scalability of production but also allow for the introduction of functional groups that can enhance the compound's therapeutic potential.

In addition to its pharmacological applications, 3-(Azetidin-3-yl)-1-benzylpyrrolidine has shown promise in material science research. Its unique structural features make it a candidate for developing novel polymers and coatings with enhanced mechanical properties. The ability to incorporate this compound into materials could lead to advancements in fields such as nanotechnology and biomedicine.

The future of 3-(Azetidin-3-yl)-1-benzylpyrrolidine lies in its continued exploration by interdisciplinary research teams. By combining expertise from chemistry, biology, and pharmacology, scientists can unlock its full potential. As our understanding of biological systems grows, so too will the applications of this versatile compound.

In conclusion, 3-(Azetidin-3-yl)-1-benzylpyrrolidine (CAS No. 1315365-28-6) represents a significant advancement in pharmaceutical chemistry. Its unique structure and potential applications make it a valuable asset in the search for new therapeutic agents. With ongoing research and development, this compound is poised to play a crucial role in addressing some of the most pressing challenges in medicine and materials science.

1315365-28-6 (3-(Azetidin-3-yl)-1-benzylpyrrolidine) 関連製品

- 1342213-17-5(5-(2-methylbutan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid)

- 2228980-14-9(4-(azidomethyl)-3-(trifluoromethyl)pyridine)

- 1876310-63-2(benzyl N-(3-hydroxy-2,4-dimethylphenyl)carbamate)

- 1513468-27-3(1-{imidazo1,2-apyridin-3-yl}cyclopropan-1-amine)

- 2229118-64-1(1-2-(5-methoxypyridin-2-yl)propan-2-ylcyclopropan-1-amine)

- 2228923-91-7(3-Methyl-2-(2-nitroethyl)thiophene)

- 133519-04-7(Chiralyst Ru802)

- 2270911-67-4(3(2H)-Pyridazinone, 6-chloro-2-methyl-4-phenyl-)

- 299169-91-8(Hydrazinecarbothioamide, 2-(2-benzothiazolyl)-N-ethyl-)

- 2171768-32-2(3-5-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2,2-difluoropropanoic acid)